N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
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Overview
Description
“N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide” is a synthetic compound . Thiazoles, which include this compound, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that it can be unstable in certain conditions, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide. One area of interest is in the development of new cancer treatments based on its ability to inhibit tubulin polymerization. Another area of interest is in the development of new antibiotics based on its ability to inhibit biofilm formation. Additionally, there is potential for further research into its anti-inflammatory and analgesic effects, as well as its potential use in other areas of medicine.
Synthesis Methods
The synthesis of N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylprop-2-enamide in the presence of triethylamine to yield this compound.
Scientific Research Applications
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has been shown to have a variety of potential uses in scientific research. One of the most promising applications is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Biochemical Analysis
Biochemical Properties
The thiazole ring in N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . It can undergo electrophilic substitution and the nucleophilic substitution .
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-9(12)11(3)6-8-5-10-7(2)13-8/h4-5H,1,6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHWRPYFVPLHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.